molecular formula C21H19ClN4O3S B2636286 N-(5-chloro-2-methylphenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide CAS No. 1251596-00-5

N-(5-chloro-2-methylphenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide

Cat. No.: B2636286
CAS No.: 1251596-00-5
M. Wt: 442.92
InChI Key: ICUBJDUKZGWLAY-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methylphenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a heterocyclic compound featuring a pyrido[2,3-e][1,2,4]thiadiazine core fused with a dihydrothiadiazine ring system. The 5-chloro-2-methylphenyl substituent contributes to lipophilicity, while the phenyl group at position 4 of the thiadiazine ring may influence π-π stacking interactions in biological targets.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(1,1-dioxo-4-phenyl-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O3S/c1-15-9-10-16(22)12-18(15)24-20(27)13-25-14-26(17-6-3-2-4-7-17)21-19(30(25,28)29)8-5-11-23-21/h2-12H,13-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUBJDUKZGWLAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methylphenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties and mechanisms of action.

Chemical Structure

The molecular formula of the compound is C24H21ClN4O2SC_{24}H_{21}ClN_{4}O_{2}S. The structure features a pyrido-thiadiazine core that is known for various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the pyrido-thiadiazine structure. For instance, derivatives of this compound have shown moderate to high activity against various human cancer cell lines:

Cell Line IC50 (µM) Activity
HCT-1169 - 42Significant growth inhibition
MCF-725 - 83Moderate growth inhibition
HeLa25 - 97Moderate growth inhibition

These findings indicate that the presence of a substituted phenyl moiety enhances the anticancer activity of the compound .

The proposed mechanism of action for this compound involves:

  • Inhibition of Cell Proliferation : The compound interacts with cellular pathways that regulate cell division and apoptosis.
  • Induction of Apoptosis : It has been observed to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.
  • Cell Cycle Arrest : Studies suggest that this compound may cause cell cycle arrest at the G1/S phase.

Case Studies

Several case studies have documented the effects of similar compounds on cancer cell lines:

  • Study on HCT-116 Cells : A derivative exhibited an IC50 value of 9 µM, indicating potent activity against colon cancer cells.
    "Compounds with a mono or tri-substituted phenyl moiety demonstrated significant anticancer activity" .
  • Study on HeLa Cells : Another derivative showed an IC50 value of 25 µM, suggesting its potential as a therapeutic agent for cervical cancer.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis:

Structural Analogues

N-(5-Chloro-2-methoxyphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (MFCD02048897) Core Structure: 1,2,4-triazole ring instead of pyrido-thiadiazine. Substituents: Methoxy group at position 2 of the phenyl ring (vs. methyl in the target compound) and a pyridinyl-triazole system.

2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Core Structure: Thieno-pyrimidine fused with a thiadiazole. Substituents: p-Tolyl group and sulfanyl linkage. Properties: The thieno-pyrimidine core may enhance planar stacking interactions, while the sulfanyl group (vs. sulfone in the target) reduces oxidative stability .

N-[1-(5-Acetamido-3-acetyl-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-2-phenylethyl]acetamide

  • Core Structure : 1,3,4-thiadiazole with dihydro modifications.
  • Substituents : Acetamide and phenyl groups.
  • Biological Activity : Demonstrated antibacterial efficacy against Staphylococcus aureus, suggesting thiadiazole derivatives’ relevance in antimicrobial drug design .

Physicochemical and Pharmacokinetic Properties

Property Target Compound MFCD02048897 Thieno-pyrimidine Derivative 1,3,4-Thiadiazole Derivative
Molecular Weight ~470–500 g/mol (estimated) 467.91 g/mol 468.56 g/mol 390.45 g/mol
Key Substituents 5-Chloro-2-methylphenyl, dioxido 5-Chloro-2-methoxyphenyl, pyridinyl p-Tolyl, sulfanyl Acetamide, phenyl
LogP (Predicted) ~3.5 (moderate lipophilicity) ~2.8 (higher polarity) ~3.1 ~2.0
Solubility Low (lipophilic groups) Moderate (methoxy) Low Moderate

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